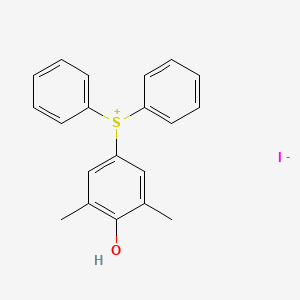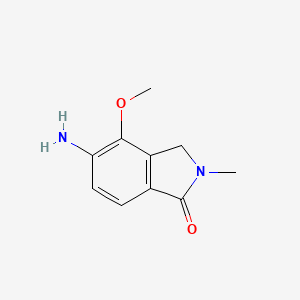![molecular formula C18H27N3O2 B8536663 tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8536663.png)
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a pyridine ring and a diazaspirodecane structure makes this compound particularly interesting for various chemical and biological applications.
準備方法
The synthesis of tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4Common synthetic routes may involve the use of N,N-dimethylformamide dimethyl acetal as a reagent . Industrial production methods would likely focus on optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and diazaspirodecane structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar compounds to tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate include:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
These compounds share similar spiro structures but differ in the functional groups attached, which can lead to different chemical and biological properties. The unique combination of the pyridine ring and diazaspirodecane structure in this compound makes it particularly interesting for research and application.
特性
分子式 |
C18H27N3O2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-12-8-18(14-21)6-10-20(11-7-18)15-5-4-9-19-13-15/h4-5,9,13H,6-8,10-12,14H2,1-3H3 |
InChIキー |
QZVOWCKFWPIOND-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-diethyl-2-[(4-nitrophenyl)thio]ethanamine](/img/structure/B8536581.png)





![Imidazole-1-carboxylic acid bicyclo[1.1.1]pent-1-ylamide](/img/structure/B8536648.png)







